molecular formula C8H4BrIN2 B13128015 6-Bromo-2-iodoquinoxaline CAS No. 1083181-44-5

6-Bromo-2-iodoquinoxaline

Cat. No.: B13128015
CAS No.: 1083181-44-5
M. Wt: 334.94 g/mol
InChI Key: UWFZIAWENWAIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H4BrIN2. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of bromine and iodine atoms in the structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodoquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the reaction of 2-iodoquinoxaline with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-iodoquinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for use in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodoquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-iodoquinoxaline is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic applications. Its dual halogenation allows for selective functionalization and the formation of diverse derivatives .

Properties

CAS No.

1083181-44-5

Molecular Formula

C8H4BrIN2

Molecular Weight

334.94 g/mol

IUPAC Name

6-bromo-2-iodoquinoxaline

InChI

InChI=1S/C8H4BrIN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H

InChI Key

UWFZIAWENWAIHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.